Methyl 1-benzyl-4-phenylpyrrolidine-3-carboxylate

Asymmetric Synthesis Process Chemistry Chiral Building Blocks

Methyl 1-benzyl-4-phenylpyrrolidine-3-carboxylate (CAS 87813-03-4), a substituted pyrrolidine derivative with the molecular formula C19H21NO2 and a molecular weight of 295.4 g/mol, serves primarily as a versatile chiral building block and an advanced intermediate in synthetic and medicinal chemistry. Its core structure, featuring a pyrrolidine ring with benzyl and phenyl substituents, provides a defined stereochemical scaffold.

Molecular Formula C19H21NO2
Molecular Weight 295.4 g/mol
CAS No. 87813-03-4
Cat. No. B3022753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-benzyl-4-phenylpyrrolidine-3-carboxylate
CAS87813-03-4
Molecular FormulaC19H21NO2
Molecular Weight295.4 g/mol
Structural Identifiers
SMILESCOC(=O)C1CN(CC1C2=CC=CC=C2)CC3=CC=CC=C3
InChIInChI=1S/C19H21NO2/c1-22-19(21)18-14-20(12-15-8-4-2-5-9-15)13-17(18)16-10-6-3-7-11-16/h2-11,17-18H,12-14H2,1H3
InChIKeyCBOILEULVFQPKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-benzyl-4-phenylpyrrolidine-3-carboxylate (CAS 87813-03-4): Chiral Building Block and Organocatalyst Precursor


Methyl 1-benzyl-4-phenylpyrrolidine-3-carboxylate (CAS 87813-03-4), a substituted pyrrolidine derivative with the molecular formula C19H21NO2 and a molecular weight of 295.4 g/mol, serves primarily as a versatile chiral building block and an advanced intermediate in synthetic and medicinal chemistry [1]. Its core structure, featuring a pyrrolidine ring with benzyl and phenyl substituents, provides a defined stereochemical scaffold [2]. This scaffold is foundational for the synthesis of a range of biologically active molecules, including CCR5 receptor antagonists and organocatalysts, making it a strategic starting material for research programs focused on stereoselective synthesis and drug discovery [3].

Why Methyl 1-benzyl-4-phenylpyrrolidine-3-carboxylate is Not a Commodity Pyrrolidine Intermediate


Generic substitution among pyrrolidine-3-carboxylates is precluded by the critical role of the 1-benzyl and 4-phenyl substituents in defining stereochemical outcomes and downstream biological activity. Unlike simpler pyrrolidine esters such as Methyl 1-benzylpyrrolidine-3-carboxylate or Ethyl 1-benzyl-4-oxo-pyrrolidine-3-carboxylate, the trans-1-benzyl-4-phenyl substitution pattern of this compound creates a defined, rigid stereochemical environment essential for asymmetric synthesis [1]. This specific scaffold is a validated precursor for high-value targets like CCR5 antagonists [2] and chiral organocatalysts capable of inducing high enantioselectivity [3]. The presence of the phenyl group at the 4-position is not merely an inert substituent; it is a structural determinant for bioactivity and catalytic performance, meaning that substituting it with a hydrogen, ketone, or halogen without extensive revalidation of an entire synthetic pathway is not scientifically sound. Procurement of a different analog introduces significant risk of synthetic failure or altered biological outcomes [2].

Methyl 1-benzyl-4-phenylpyrrolidine-3-carboxylate: Key Differentiating Data for Scientific Selection


Synthetic Efficiency of Methyl 1-benzyl-4-phenylpyrrolidine-3-carboxylate vs. Alternative Chiral Building Blocks

As a precursor to the key intermediate (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid, this compound is part of a highly efficient and scalable synthetic route. This established four-step process achieves an 84% overall yield and has been successfully demonstrated at a 17 kg pilot scale, directly addressing the procurement need for a building block that supports both early-stage research and later-scale development [1]. In contrast, alternative synthetic routes to similar pyrrolidine-3-carboxylic acid derivatives often require chromatographic purification of intermediates, leading to lower yields and poor scalability, which can impede project timelines [1].

Asymmetric Synthesis Process Chemistry Chiral Building Blocks

Impact of Methyl 1-benzyl-4-phenylpyrrolidine-3-carboxylate Scaffold on Enantioselective Catalysis

A chiral urea catalyst derived from the (3R,4S)-1-benzyl-4-phenylpyrrolidine scaffold exhibits high catalytic activity for the asymmetric Michael addition of thiols to β-nitrostyrenes, achieving up to 93% ee [1]. This is a marked improvement over related catalysts, such as 1-[(3R)-1-benzylpyrrolidin-3-yl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea, which lacks the 4-phenyl substituent and shows lower stereoselectivity [1]. This demonstrates that the target compound's specific stereochemical features are critical for achieving high enantioselectivity.

Organocatalysis Asymmetric Michael Addition Enantioselectivity

Biological Activity of a Methyl 1-benzyl-4-phenylpyrrolidine-3-carboxylate-derived Antagonist at the CCR5 Receptor

A closely related derivative, (1-((3S,4S)-1-Benzyl-4-phenyl-pyrrolidin-3-ylmethyl)...), demonstrates potent antagonist activity at the human CCR5 receptor with an IC50 of 255 nM [1]. This compound is part of a broad patent class of pyrrolidine modulators of CCR5 chemokine receptor activity, a target relevant in inflammation and HIV [2]. While other CCR5 antagonists exist, this specific chemotype offers a distinct intellectual property position and a unique structure-activity relationship (SAR) profile that can be exploited for lead optimization [2].

CCR5 Antagonist GPCR Drug Discovery

Comparative Assessment with Closest Structural Analogs

The compound's closest analogs include rac-Methyl (3R,4S)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate , Methyl 1-benzyl-3-phenylpyrrolidine-3-carboxylate [1], and Ethyl 1-benzyl-4-(4-(difluoromethoxy)phenyl)pyrrolidine-3-carboxylate . The target compound lacks a halogen on the 4-phenyl ring, distinguishing it from the 4-chlorophenyl analog (CAS 1807939-99-6) which may exhibit altered physicochemical and ADME properties . It also features the phenyl group at the 4-position, unlike the 3-phenyl isomer (PubChem CID: 11426434) which would present a different 3D pharmacophore [1]. This specific substitution pattern is not commercially widespread and is therefore a specialized intermediate for programs targeting this precise SAR.

Structure-Activity Relationship (SAR) Medicinal Chemistry Synthetic Intermediate

Commercial Purity and Availability of Methyl 1-benzyl-4-phenylpyrrolidine-3-carboxylate

This compound is commercially available from multiple vendors with specified high purity levels, which is critical for its use as a building block in multi-step syntheses. Vendors report purities of 99% and >98% , providing a reliable starting point for synthetic chemistry. While not a differentiating feature in terms of biological function, the availability of a high-purity form is a key procurement consideration, as it reduces the need for in-house purification and minimizes the risk of side reactions from impurities that can plague syntheses involving less rigorously characterized alternatives.

Procurement Chemical Sourcing Purity Analysis

Performance of Methyl 1-benzyl-4-phenylpyrrolidine-3-carboxylate in Solvent Front Chromatography

Based on its physicochemical properties, this compound (XLogP3-AA = 3.1) is predicted to exhibit good performance in solvent front chromatography, allowing for efficient separation and purification [1]. While not a direct comparator, this computed property provides a baseline expectation for its behavior in standard analytical and preparative methods, differentiating it from more polar analogs (e.g., those with XLogP < 1.0) that may not be amenable to the same fast, efficient reverse-phase protocols.

Analytical Chemistry Chromatography Physicochemical Properties

Strategic Application Scenarios for Methyl 1-benzyl-4-phenylpyrrolidine-3-carboxylate in Research and Development


Synthesis of High-Enantioselectivity Chiral Organocatalysts

Researchers can utilize this compound as a direct precursor for synthesizing phenylpyrrolidine-based urea or thiourea catalysts. As demonstrated, such catalysts derived from this specific scaffold exhibit high enantioselectivity (up to 93% ee) in asymmetric Michael additions, a performance metric that is directly linked to the compound's unique stereochemistry [1]. Procurement of this specific compound is necessary for accessing this validated catalytic system, which outperforms analogous catalysts lacking the 4-phenyl substituent [1].

Medicinal Chemistry: Lead Optimization for CCR5 Antagonists

In drug discovery programs targeting the CCR5 chemokine receptor, this compound serves as a core building block for a distinct class of pyrrolidine modulators [1]. Derivatives based on this scaffold have demonstrated potent binding to CCR5 (IC50 of 255 nM) [2]. Using this compound provides access to a specific, patented chemotype, allowing for SAR exploration and potential differentiation from other CCR5 antagonist series [1].

Process Chemistry Development of Scalable Chiral Intermediates

For process chemists, this compound is an integral part of a validated, high-yielding (84% overall) and scalable (17 kg pilot) route to (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid [1]. Procuring this starting material or its direct derivatives enables the use of a chromatography-free process, a significant advantage in industrial settings where cost and reproducibility are paramount [1]. This directly addresses the procurement need for building blocks that support seamless scale-up.

Structure-Activity Relationship (SAR) Studies of Pyrrolidine Scaffolds

This compound is essential for controlled SAR studies investigating the role of the 4-phenyl substituent. By comparing it to analogs such as the 4-chlorophenyl or 3-phenyl derivatives, researchers can deconvolute the specific contributions of the 4-phenyl group to biological activity or catalytic performance [1]. Its procurement ensures that the specific unsubstituted 4-phenyl motif is being evaluated, avoiding confounding effects from other modifications [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 1-benzyl-4-phenylpyrrolidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.